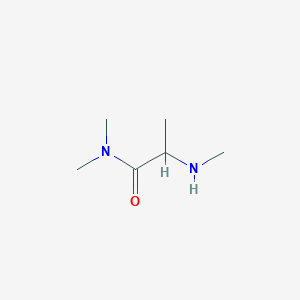
(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane
Übersicht
Beschreibung
“(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane”, also known as SiGMA, is a siloxane macromere . It is commonly used in the formulation of research silicone hydrogel contact lenses and other research ophthalmic devices . This monomer can be used in the formation of hydrogels for the preparation of contact lenses .
Molecular Structure Analysis
The empirical formula of SiGMA is C17H38O6Si3 . Its molecular weight is 422.7 g/mol . The structure can be represented by the SMILES notation:CC(=C)C(=O)OCC(COCCCSi(OSi(C)C)OSi(C)C)O . Physical And Chemical Properties Analysis
SiGMA is a liquid at room temperature . It has a boiling point of 205 °C . More specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Hybrid Nanocomposites
(Zhang and Laine, 2000) explored the synthesis of octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) and its derivative, octakis(3-methacryloxypropyl-dimethylsiloxy)octasilsesquioxane (OMPS). OMPS, a precursor to organic/inorganic nanocomposites, is formed by reacting OHPS with methacryloyl chloride, offering potential in hybrid nanocomposite development.
Polymer Synthesis and Characterization
The synthesis and characterization of α-hydroxy and α,ω-dihydroxy polymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been studied by (Costa and Patrickios, 1999). They utilized 2-(trimethylsiloxy) ethyl methacrylate (TMSEMA) in the polymerization process, indicating the role of similar silane-based compounds in creating specialized polymers.
Silicone Hydrogel Materials for Contact Lenses
The work by (Chien and Kuo, 2019) focuses on silicone hydrogel materials, using monomers like 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS) and 3-(3-methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane (BIS) for contact lens applications. Their research demonstrates the utility of these compounds in modulating water content and mechanical properties of contact lenses.
Preparation of Polysiloxanes
The preparation of 1,3-bis [3-(1-methoxy-2-hydroxypropoxy)propyl]polysiloxane, a related compound, is studied by (Zhe, 2015). This research provides insight into the synthesis process of similar siloxane-based materials, highlighting the relevance of these compounds in producing functional polysiloxanes.
Polysiloxane Hydrogels
(Kunzler and Ozark, 1995) investigated methacrylate end-capped side-chain siloxanes for potential use as hydrogels in contact lenses. Their research sheds light on the use of methacrylate-functionalized siloxanes, similar to the compound , in creating hydrogels with desirable properties for ophthalmic applications.
Compatibilization in Silicone Dielectric Elastomers
Research by (Gale, Brook, and Skov, 2020) explored using high permittivity additives in polysiloxanes for dielectric elastomers. They examined the incorporation of bis(trimethylsiloxy)methylsilane groups to enhance compatibility with silicone formulations, demonstrating the potential of silane-modified compounds in electroactive polymer applications.
Wirkmechanismus
SiGMA is a silicone hydrogel that has been used in the fabrication of contact lenses . This material has a high permeability and transmittance and can be used as a monomer for making silicone hydrogels . SiGMA modulates the optical properties of hydrophilic silicone, which makes it a good candidate for use in contact lenses .
Eigenschaften
IUPAC Name |
[2-hydroxy-3-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O6Si3/c1-15(2)17(19)21-14-16(18)13-20-11-10-12-26(9,22-24(3,4)5)23-25(6,7)8/h16,18H,1,10-14H2,2-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOCBWJUDBATAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O6Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201108518 | |
| Record name | 2-Hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]propyl 2-methyl-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201108518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane | |
CAS RN |
69861-02-5 | |
| Record name | 2-Hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]propyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69861-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069861025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]propyl 2-methyl-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201108518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-METHACRYLOXY-2-HYDROXYPROPOXY)PROPYLBIS(TRIMETHYLSILOXY)METHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469MKT9U5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3150830.png)
![3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3150835.png)
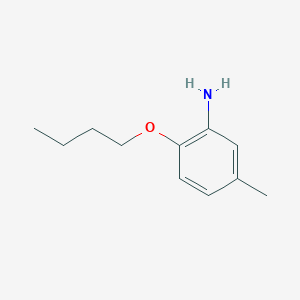
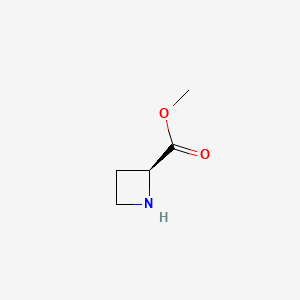

![4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid](/img/structure/B3150866.png)



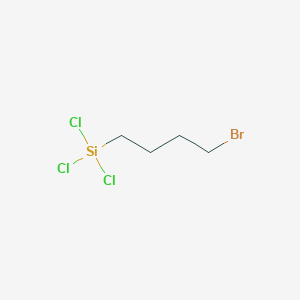
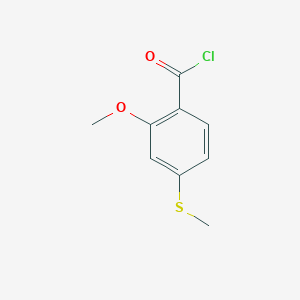
![(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3150923.png)
